molecular formula C11H12FNO2 B2782292 Methyl 5-fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylate CAS No. 1949793-11-6

Methyl 5-fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylate

Cat. No. B2782292
CAS RN: 1949793-11-6
M. Wt: 209.22
InChI Key: GVOOQTXMCOWTGF-UHFFFAOYSA-N
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Description

Methyl 5-fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylate is a compound that has gained considerable attention in the scientific community due to its potential applications in medicinal chemistry. This molecule is a member of the tetrahydroisoquinoline family, which is known to exhibit a wide range of biological activities.

Advantages and Limitations for Lab Experiments

One of the main advantages of Methyl 5-fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylate is its broad-spectrum activity against various cancer cell lines and microbial pathogens. Additionally, this compound has been shown to exhibit low toxicity towards normal cells, making it a promising candidate for the development of new drugs. However, one of the limitations of this compound is its relatively low solubility in aqueous solutions, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research of Methyl 5-fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylate. One of the most promising areas of investigation is the development of new anticancer drugs based on this compound. Additionally, further studies are needed to elucidate the precise mechanism of action of this compound and to identify potential molecular targets. Finally, the development of new synthetic methods for this compound may increase its availability and facilitate its use in future research.

Synthesis Methods

The synthesis of Methyl 5-fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylate has been reported in the literature by several research groups. One of the most common methods involves the reaction of 5-fluoro-1,2,3,4-tetrahydroisoquinoline with methyl chloroformate in the presence of a base such as triethylamine. The resulting product is then purified by column chromatography to obtain the final compound.

Scientific Research Applications

Methyl 5-fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylate has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit significant antitumor activity against various cancer cell lines, making it a promising candidate for the development of new anticancer drugs. Additionally, this compound has been reported to possess antifungal and antibacterial properties, indicating its potential use as a broad-spectrum antimicrobial agent.

properties

IUPAC Name

methyl 5-fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO2/c1-15-11(14)8-2-3-10(12)7-4-5-13-6-9(7)8/h2-3,13H,4-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVOOQTXMCOWTGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2CNCCC2=C(C=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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